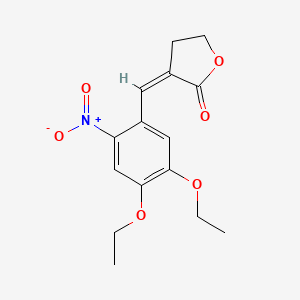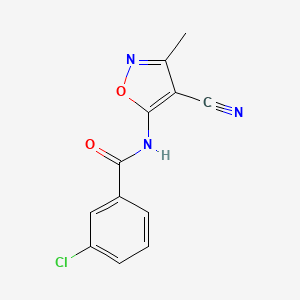
5-((propylthio)methyl)isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((propylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with a propylthio group. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((propylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Copper(I) iodide or ruthenium(II) chloride
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods focus on eco-friendly and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted isoxazoles
Aplicaciones Científicas De Investigación
5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxic compound with an isoxazole ring.
Uniqueness
5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
89660-64-0 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
5-(propylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9) |
Clave InChI |
DUHCALASCKTQRB-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC1=CC(=O)NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)





![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)





